![molecular formula C29H54ClNOP2Ru B6308286 Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97% CAS No. 1421060-11-8](/img/structure/B6308286.png)

Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

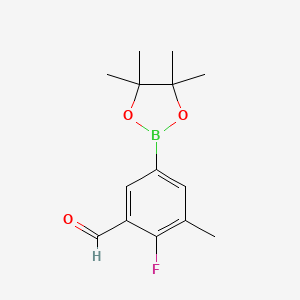

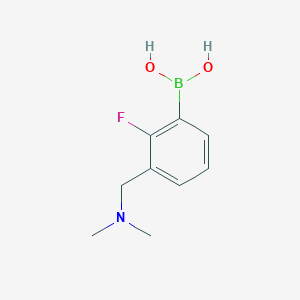

Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97% is a white solid . It has a molecular formula of C29H54ClNOP2Ru and a formula weight of 631.22 . It is air sensitive .

Synthesis Analysis

The synthesis of this compound involves the use of toluene as a solvent, and the reaction is carried out under reflux conditions for 5 hours . The reaction mixture is then cooled to room temperature, and hexane is added. The precipitated solids are filtered and dried by suction to obtain the ruthenium complex .Molecular Structure Analysis

The molecular structure of this compound consists of carbon monoxide, chloro (hydrido)ruthenium, and 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine .Chemical Reactions Analysis

This compound is used as a catalyst for various reactions. For instance, it is used for the hydrogenation of ethylene carbonate to methanol, the generation of hydrogen from aqueous ethanol solution, and the N-formylation of morpholine with hydrogen and carbon dioxide .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 631.225g/mol . It is air sensitive .科学的研究の応用

Electrochemical Functionalization of Carbon Surfaces

The electrochemical functionalization of carbon surfaces using ruthenium complexes has been explored for modifying electrode properties. Sandroni et al. (2010) demonstrated the covalent bonding of ruthenium complexes to carbon surfaces via electrochemical oxidation, highlighting the potential for creating advanced electrochemical sensors and catalysts (Sandroni et al., 2010).

Catalysis

Ruthenium complexes have been identified as effective catalysts in various chemical reactions. For instance, Yao (2015) described the use of a similar ruthenium catalyst for the hydrogenation of esters and dehydrogenation of methanol, indicating its versatility in facilitating different types of chemical transformations (Q. Yao, 2015).

Redox-Active Complexes

The study of bis-tridentate ruthenium complexes with redox-active amine substituents by Cui et al. (2014) provided insights into their electrochemical and spectroscopic properties. This research contributes to understanding how such complexes can be utilized in redox chemistry and potentially in energy storage applications (B. Cui, Jiang-Yang Shao, Yu‐Wu Zhong, 2014).

Photorelease and Chemosensors

Ruthenium complexes have been used as photorelease agents for amines, as demonstrated by Zayat et al. (2006), who explored the light-induced electron transfer mechanisms for releasing primary aliphatic and aromatic amines. Such studies open avenues for developing controlled release systems in drug delivery and molecular biology (L. Zayat, Marcelo J. Salierno, R. Etchenique, 2006).

Antioxidant Studies

Ramachandran and Viswanathamurthi (2013) investigated the antioxidant activities of ruthenium(II) carbonyl complexes containing pyridine carboxamide ligands, highlighting the potential of such complexes in biomedical applications, particularly in scavenging free radicals (R. Ramachandran, P. Viswanathamurthi, 2013).

特性

IUPAC Name |

carbon monoxide;chloro(hydrido)ruthenium;2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h25-29H,1-24H2;;1H;;/q;;;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJYTEDTJORZPU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[RuH] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54ClNOP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)

ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)